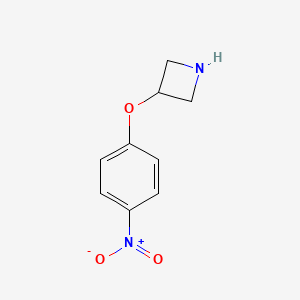

3-(4-Nitrophenoxy)azetidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

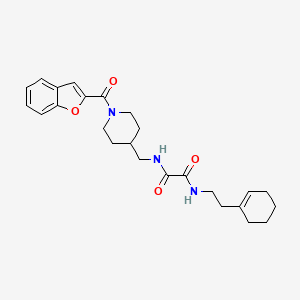

3-(4-Nitrophenoxy)azetidine is a chemical compound with the molecular formula C9H10N2O3 . It is a synthetic compound that belongs to the group of azetidine-based nitrogen heterocycles.

Synthesis Analysis

Azetidines can be synthesized through various methods. One such method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis

The molecular structure of 3-(4-Nitrophenoxy)azetidine consists of a four-membered azetidine ring with a nitrophenoxy group attached to it . The molecular weight of this compound is 194.19 g/mol .Chemical Reactions Analysis

Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . They are excellent candidates for ring-opening and expansion reactions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis

The boiling point of 3-(4-Nitrophenoxy)azetidine is predicted to be 353.9±32.0 °C and its density is predicted to be 1.309±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 8.78±0.40 .Aplicaciones Científicas De Investigación

Azetidine Synthesis and Drug Discovery

Azetidines, including derivatives like 3-(4-Nitrophenoxy)azetidine, have been recognized for their value in drug discovery. These motifs are capable of accessing chemical spaces that are less explored in pharmaceutical research. A notable synthesis approach involves the calcium(II)-catalyzed Friedel-Crafts reaction, which can yield 3,3-diarylazetidines from N-Cbz azetidinols. These azetidines can then be further derivatized into drug-like compounds, leveraging both the azetidine nitrogen and aromatic groups (Denis et al., 2018).

Azetidin-3-ones and Bioactive Compounds

Azetidin-3-ones, a structural isomer of β-lactams, present opportunities for synthesizing functionalized azetidines, though they have not been found in nature. These compounds could serve as versatile substrates for developing new bioactive molecules (Ye, He, & Zhang, 2011).

Anticancer Potential of Azetidine Derivatives

Azetidine derivatives have shown promise in cancer treatment. For instance, some azetidin-based resveratrol derivatives exhibit significant antiproliferative activity on human breast cancer cell lines, suggesting their potential as tools for cancer therapy (Chimento et al., 2013). Additionally, novel thiourea-azetidine hybrids have demonstrated potent anticancer activity against various human cancer cell lines, with some compounds showing greater potency than established drugs like Doxorubicin (Parmar et al., 2021).

Azetidine in Organic Synthesis

In the realm of organic synthesis, azetidine compounds play a significant role. They have been used in the stereoselective synthesis of cis-3,4-disubstituted piperidines, showcasing their utility in medicinal chemistry as valuable templates (Mollet et al., 2011). Moreover, recent advances in synthetic strategies for functionalized azetidines highlight their versatility as heterocyclic synthons, underpinning their importance in the synthesis of a wide range of compounds (Mehra et al., 2017).

Azetidine as Antimicrobial Agents

Azetidine derivatives have also been investigated for their antimicrobial properties. For instance, densely functionalized 2-methylideneazetidines have shown potent antibacterial activity against Gram-positive bacteria, providing a basis for the development of new antibacterial agents (Petrillo et al., 2021).

Direcciones Futuras

Azetidines are a vital class of aza-heterocyclic scaffolds prevalent in diverse natural and synthetic products exhibiting a wide range of biological activities . Future research may focus on developing new synthetic strategies for azetidines and exploring their potential applications in various fields such as medicinal chemistry, polymer synthesis, and as chiral templates .

Propiedades

IUPAC Name |

3-(4-nitrophenoxy)azetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-11(13)7-1-3-8(4-2-7)14-9-5-10-6-9/h1-4,9-10H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNOWKDVXBTCMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Nitrophenoxy)azetidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2459434.png)

![4-fluoro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide](/img/structure/B2459435.png)

![N1-(4-ethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2459437.png)

![N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2459441.png)

![6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid](/img/structure/B2459445.png)